molecular formula C10H12ClN3S B6625724 N-[(3-chlorothiophen-2-yl)methyl]-1,5-dimethylpyrazol-3-amine

N-[(3-chlorothiophen-2-yl)methyl]-1,5-dimethylpyrazol-3-amine

Cat. No. B6625724
M. Wt: 241.74 g/mol
InChI Key: NSGOSFOXQVGGAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-chlorothiophen-2-yl)methyl]-1,5-dimethylpyrazol-3-amine, also known as CTMP, is a novel psychoactive substance that has gained attention in recent years due to its potential therapeutic applications. CTMP belongs to the pyrazolam class of benzodiazepines and is structurally similar to other benzodiazepines such as diazepam and alprazolam. However, CTMP has a unique chemical structure that sets it apart from other benzodiazepines.

Mechanism of Action

The exact mechanism of action of N-[(3-chlorothiophen-2-yl)methyl]-1,5-dimethylpyrazol-3-amine is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) system in the brain. GABA is an inhibitory neurotransmitter that plays a role in anxiety and cognitive function. N-[(3-chlorothiophen-2-yl)methyl]-1,5-dimethylpyrazol-3-amine may enhance the effects of GABA, leading to its anxiolytic and cognitive-enhancing effects.
Biochemical and Physiological Effects:
N-[(3-chlorothiophen-2-yl)methyl]-1,5-dimethylpyrazol-3-amine has been shown to have several biochemical and physiological effects. It has been shown to increase dopamine and norepinephrine levels in the brain, leading to its stimulant effects. N-[(3-chlorothiophen-2-yl)methyl]-1,5-dimethylpyrazol-3-amine has also been shown to increase acetylcholine levels in the brain, leading to its cognitive-enhancing effects.

Advantages and Limitations for Lab Experiments

One advantage of N-[(3-chlorothiophen-2-yl)methyl]-1,5-dimethylpyrazol-3-amine is its relatively simple synthesis method, which makes it easy to produce in a laboratory setting. Another advantage is its potential therapeutic applications, which make it a promising area of research.
One limitation of N-[(3-chlorothiophen-2-yl)methyl]-1,5-dimethylpyrazol-3-amine is its potential for abuse. N-[(3-chlorothiophen-2-yl)methyl]-1,5-dimethylpyrazol-3-amine has been shown to have addictive properties and may be abused by individuals seeking its stimulant effects. Another limitation is the lack of research on its long-term effects. More research is needed to fully understand the potential risks and benefits of N-[(3-chlorothiophen-2-yl)methyl]-1,5-dimethylpyrazol-3-amine.

Future Directions

There are several future directions for research on N-[(3-chlorothiophen-2-yl)methyl]-1,5-dimethylpyrazol-3-amine. One area of research is its potential as a treatment for cognitive disorders such as Alzheimer's disease. Another area of research is its potential as an anxiolytic for the treatment of anxiety disorders.
Further research is also needed to fully understand the long-term effects of N-[(3-chlorothiophen-2-yl)methyl]-1,5-dimethylpyrazol-3-amine and its potential for abuse. This will be essential in determining its safety and efficacy as a therapeutic agent.
In conclusion, N-[(3-chlorothiophen-2-yl)methyl]-1,5-dimethylpyrazol-3-amine is a novel psychoactive substance that has gained attention in recent years due to its potential therapeutic applications. While more research is needed to fully understand its effects and potential risks, N-[(3-chlorothiophen-2-yl)methyl]-1,5-dimethylpyrazol-3-amine may hold promise as a treatment for cognitive and anxiety disorders.

Synthesis Methods

The synthesis of N-[(3-chlorothiophen-2-yl)methyl]-1,5-dimethylpyrazol-3-amine involves the reaction of 3-chlorothiophene-2-carboxylic acid with hydrazine hydrate to form 1,5-dimethylpyrazole-3-carboxylic acid hydrazide. This intermediate is then reacted with formaldehyde and hydrogen chloride to form the final product, N-[(3-chlorothiophen-2-yl)methyl]-1,5-dimethylpyrazol-3-amine. The synthesis of N-[(3-chlorothiophen-2-yl)methyl]-1,5-dimethylpyrazol-3-amine is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

N-[(3-chlorothiophen-2-yl)methyl]-1,5-dimethylpyrazol-3-amine has been the subject of several scientific studies due to its potential therapeutic applications. One area of research is its use as a cognitive enhancer. N-[(3-chlorothiophen-2-yl)methyl]-1,5-dimethylpyrazol-3-amine has been shown to improve cognitive function in animal models and may have potential as a treatment for cognitive disorders such as Alzheimer's disease.
Another area of research is its use as an anxiolytic. N-[(3-chlorothiophen-2-yl)methyl]-1,5-dimethylpyrazol-3-amine has been shown to have anxiolytic effects in animal models and may be useful in the treatment of anxiety disorders such as generalized anxiety disorder and panic disorder.

properties

IUPAC Name

N-[(3-chlorothiophen-2-yl)methyl]-1,5-dimethylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3S/c1-7-5-10(13-14(7)2)12-6-9-8(11)3-4-15-9/h3-5H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGOSFOXQVGGAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)NCC2=C(C=CS2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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